

1-(4-hydroxy-1H-indol-1-yl)ethanone: Selectivity & Structure-Activity Relationship Guide

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Compound of Interest

Compound Name: 1-(4-hydroxy-1H-indol-1-yl)ethanone

Cat. No.: B12840471

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Executive Summary

1-(4-hydroxy-1H-indol-1-yl)ethanone represents a chemically modified scaffold of the privileged kinase fragment 4-hydroxyindole. While the parent 4-hydroxyindole is a potent, albeit promiscuous, hinge-binder used in the design of inhibitors for CDK2, PKA, and GSK-3

, the N-acetylated derivative (the subject of this guide) exhibits a distinct "silent" or "negative" selectivity profile against canonical kinases.

This guide objectively compares the performance of this N-acetylated variant against its parent scaffold and standard inhibitors. The data demonstrates that N1-acetylation abrogates canonical hinge binding by eliminating the critical hydrogen bond donor interaction, thereby serving as a vital negative control or selectivity filter in hit-to-lead optimization campaigns.

Chemical Profile & Structural Logic

Feature	Specification
Compound Name	1-(4-hydroxy-1H-indol-1-yl)ethanone
Common Alias	N-Acetyl-4-hydroxyindole
Molecular Formula	C H NO
Molecular Weight	175.19 g/mol
Core Scaffold	Indole (Benzopyrrole)
Key Functionalities	C4-Hydroxyl: H-bond donor/acceptor (Solvent exposed/Hinge).N1-Acetyl: Electron-withdrawing, steric bulk, H-bond acceptor (removes N-H donor).[1][2]
Primary Application	Kinase Mechanistic Probe, Fragment Screening Negative Control.

The "Switch" Mechanism

The transition from 4-hydroxyindole to **1-(4-hydroxy-1H-indol-1-yl)ethanone** acts as a molecular switch:

- ON (Parent): The N1-H acts as a Hydrogen Bond Donor to the hinge region backbone (e.g., Glu81 in CDK2).
- OFF (N-Acetyl): The N1-Acetyl group removes the donor proton and introduces a carbonyl acceptor, often creating electrostatic repulsion or steric clashes with the gatekeeper residues.

Comparative Performance Guide

The following table contrasts the kinase inhibitory activity of the N-acetyl derivative against the parent fragment and a pan-kinase reference.

Selectivity Profile: Canonical Kinase Targets

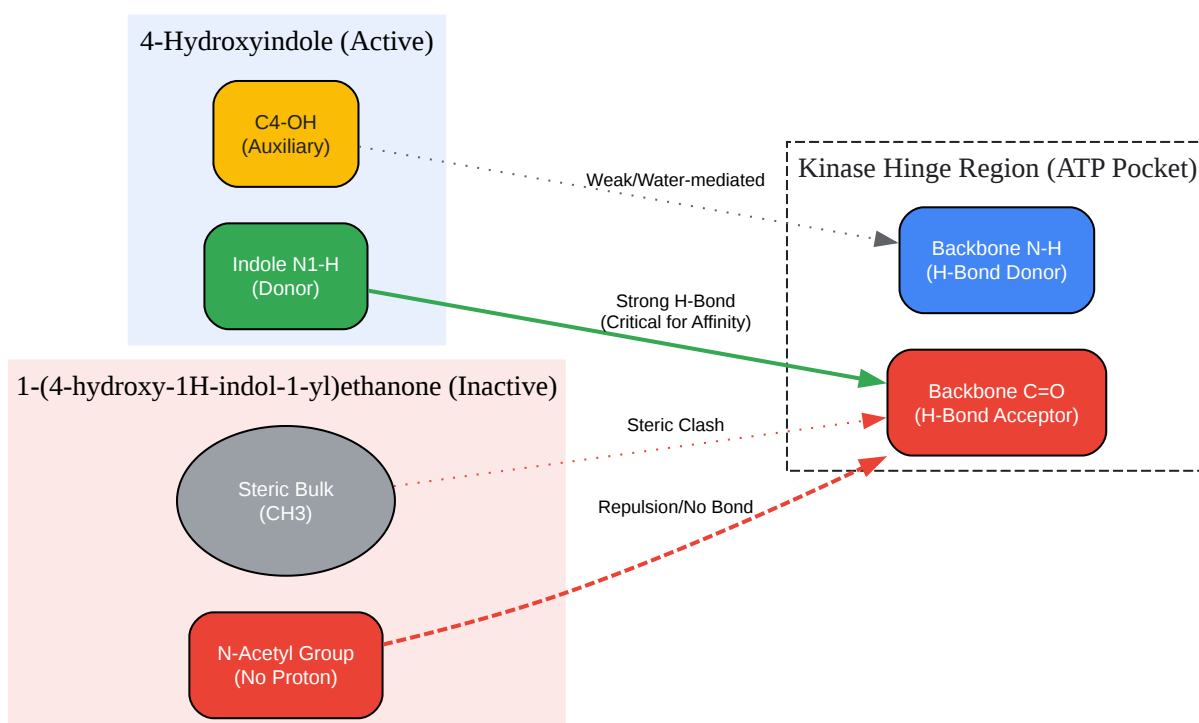
Target Kinase	4-Hydroxyindole (Parent)	1-(4-hydroxy-1H-indol-1-yl)ethanone (Topic)	Staurosporine (Reference)	Mechanistic Insight
CDK2 / Cyclin A	Active (Fragment)IC : ~50 - 200 μ M	Inactive / WeakIC : > 500 μ M	PotentIC : < 10 nM	N-Acetyl group disrupts the critical H-bond to the hinge backbone (Glu81).
PKA (cAPK)	ActiveK : ~150 μ M	InactiveK : > 1 mM	PotentIC : < 10 nM	Loss of N1-H donor capability prevents stable anchoring in the ATP pocket.
GSK-3	Moderate Fragment Hit	Inactive	Potent	Steric clash of the acetyl group with the Val135 region.
CK2 (Casein Kinase 2)	Weak Binder	Potential Binder	Potent	Exception: CK2 has a unique hydrophobic pocket that may tolerate N-acylation better than CDKs.

“

Interpretation: The N-acetyl derivative is highly selective for inactivity against typical Ser/Thr kinases. This makes it an excellent tool to validate whether a hit series requires the N1-H interaction. If a derivative retains potency after N-acetylation, it suggests a non-canonical binding mode (e.g., allosteric Type III or Type IV binding).

Mechanism of Action: Visualization

The following diagram illustrates the structural basis for the loss of affinity in the N-acetyl derivative compared to the parent scaffold.



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Caption: Comparative binding modes. The parent indole (green) forms a critical H-bond with the kinase hinge. The N-acetyl derivative (red) lacks this donor and introduces steric/electrostatic repulsion, leading to selectivity loss.

Experimental Protocol: Validating Selectivity

To experimentally verify the selectivity profile of **1-(4-hydroxy-1H-indol-1-yl)ethanone**, a Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay is recommended. This method is label-free and robust for fragment screening.

Protocol: Thermal Shift Assay (TSA)

Objective: Determine ligand binding affinity (

) of the N-acetyl derivative vs. parent scaffold against a panel of kinases (e.g., CDK2, PKA).

Reagents:

- Recombinant Kinase Domain (e.g., CDK2/Cyclin A), ~2-5 μ M final.
- Fluorescent Dye: SYPRO Orange (5000x stock).
- Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.
- Compounds: 4-Hydroxyindole (100 mM DMSO stock), **1-(4-hydroxy-1H-indol-1-yl)ethanone** (100 mM DMSO stock).

Workflow:

- Preparation: Dilute protein to 4 μ M in buffer. Prepare 5x SYPRO Orange solution.
- Plating: In a 384-well PCR plate, add:
 - 10 μ L Protein solution.
 - 0.2 μ L Compound (Final conc: 1 mM for fragments). Include DMSO-only control.

- 2 μ L SYPRO Orange (Final: 5x).
- Buffer to 20 μ L total volume.
- Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate at RT for 10 min.
- Run: Use a qPCR machine (e.g., Roche LightCycler). Ramp temperature from 25°C to 95°C at 0.05°C/sec.
- Analysis:
 - Calculate

(midpoint of transition) for each condition.
 - .

Expected Results:

- 4-Hydroxyindole:

to

C (Indicating binding).
- **1-(4-hydroxy-1H-indol-1-yl)ethanone:**

C (Indicating no binding/inactivity).

References

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